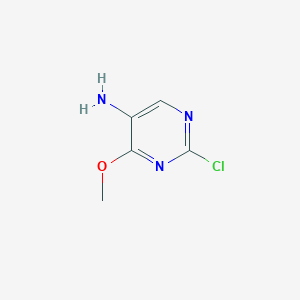

2-Chloro-4-methoxypyrimidin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-methoxypyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-4-3(7)2-8-5(6)9-4/h2H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTZBKYSXZSBAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-methoxypyrimidin-5-amine: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-4-methoxypyrimidin-5-amine (CAS No. 96833-41-9), a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and its pivotal role as a scaffold for advanced therapeutic agents, particularly in the realm of kinase inhibitors. This document moves beyond a simple data sheet to explain the causality behind its synthetic utility and application, providing field-proven insights for its practical application.

Core Compound Identification and Physicochemical Profile

This compound is a substituted pyrimidine featuring three key functional groups that dictate its reactivity and utility: a reactive chlorine atom at the 2-position, an electron-donating methoxy group at the 4-position, and a nucleophilic amino group at the 5-position. This strategic arrangement makes it a versatile precursor for creating diverse molecular libraries.

Table 1: Compound Identification and Properties

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 96833-41-9 | [1][2] |

| Molecular Formula | C₅H₆ClN₃O | [3] |

| Molecular Weight | 159.57 g/mol | [3] |

| Purity | Typically ≥98% | [3] |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | No data available | [4] |

| Boiling Point | No data available | [4] |

| Solubility | No data available | [4] |

Note: Experimental physicochemical data such as melting point, boiling point, and solubility are not widely reported in public literature. Researchers should determine these properties experimentally for their specific lots.

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through the regioselective nucleophilic substitution of a dichloro-pyrimidine precursor. The methoxy group is installed by displacing the more reactive chlorine atom at the 4-position, a classic example of leveraging differential reactivity in heterocyclic systems.

Recommended Synthesis Protocol: Methoxylation of 2,4-dichloropyrimidin-5-amine

This protocol outlines a reliable method for the preparation of the title compound, achieving high yield and purity. The choice of sodium methoxide as the nucleophile and methanol as the solvent provides a straightforward and scalable route.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,4-dichloropyrimidin-5-amine (1.0 equiv.) in methanol (MeOH, approx. 12.5 mL per gram of starting material), add a 0.5 M solution of sodium methoxide (NaOMe) in methanol (1.5 equiv.).

-

Reaction Execution: Stir the reaction mixture at 20°C.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 1.5 hours).

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified by flash column chromatography on silica gel to yield the final product, this compound. A reported yield for this transformation is approximately 91%.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups. The C2-chloro atom is the primary site for modification via cross-coupling or nucleophilic aromatic substitution (SₙAr), while the C5-amino group can be functionalized through acylation or further coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro position is an ideal handle for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures.[5]

Rationale for Method Selection:

-

Suzuki-Miyaura Coupling: This reaction is chosen for its exceptional tolerance of functional groups and its reliability in forming C-C bonds, which is essential for attaching aryl or heteroaryl moieties that can interact with deep pockets in target proteins.[6]

-

Buchwald-Hartwig Amination: This is the premier method for forming C-N bonds. It allows for the introduction of a wide array of amine-containing fragments, which are often crucial for establishing hydrogen-bond interactions with the hinge region of protein kinases.

Caption: Key cross-coupling reactions at the C2-position.

Representative Protocol: Suzuki-Miyaura Coupling

The following is a representative, field-tested protocol for the Suzuki coupling of a chloropyrimidine, which serves as a robust starting point for optimization with this compound.

Experimental Protocol:

-

Inerting: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.). Seal the flask, then evacuate and backfill with argon or nitrogen three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the mixture to 80–100°C with vigorous stirring. For chloropyrimidines, microwave irradiation can significantly accelerate the reaction.[7]

-

Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Applications in Drug Discovery: The Kinase Inhibitor Scaffold

The 2,4,5-trisubstituted pyrimidine core is a "privileged scaffold" in medicinal chemistry, most notably in the development of protein kinase inhibitors for oncology.[8] Kinases are crucial nodes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Molecules built from the this compound core are designed to compete with ATP for the kinase's binding site, thereby inhibiting its function and blocking downstream signaling.

A prime example of a drug class where this scaffold is relevant is Anaplastic Lymphoma Kinase (ALK) inhibitors, used to treat certain types of non-small cell lung cancer.[9] Although specific drugs like Ceritinib (LDK378) use a similar but distinct starting material, the core synthetic strategy highlights the value of the 2-chloro-5-aminopyrimidine template.[9] The synthesis involves a sequential SₙAr or Buchwald-Hartwig reaction at the chloro positions to build the final, complex inhibitor.

Caption: Inhibition of the ALK signaling pathway by a pyrimidine-based inhibitor.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not widely published, data from structurally related chloromethyl- and methoxypyrimidines can provide guidance.

General Safety Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

Potential Hazards (Inferred from Analogous Compounds): Based on data for similar compounds, potential GHS hazard statements may include:

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[10]

-

H315: Causes skin irritation.[11]

-

H318/H319: Causes serious eye damage/irritation.[11]

-

H335: May cause respiratory irritation.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound stands as a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds. Its well-defined reactive sites allow for predictable and selective functionalization through modern synthetic methodologies like palladium-catalyzed cross-coupling. While public data on its physical properties is sparse, its strategic importance is evident from its structural similarity to key fragments used in the synthesis of potent kinase inhibitors. For drug discovery professionals, this compound represents a foundational building block for accessing novel chemical matter targeting critical cellular pathways, underscoring the enduring importance of substituted pyrimidines in the quest for new therapeutics.

References

- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information.

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine.

- List of GHS Hazard and Precautionary Statements. (n.d.).

-

Wikipedia. (2023). GHS hazard statements. Retrieved from [Link]

-

ChemSafetyPro. (2016). GHS Hazard Statement List. Retrieved from [Link]

-

MKemix. (n.d.). This compound 96833-41-9. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

- Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor... (LDK378). Journal of Medicinal Chemistry, 56(14), 5675-90.

- Kappe, C. O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Enamine. (n.d.). Safety Data Sheet for methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate.

- BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- Google Patents. (n.d.). US8530480B2 - Substituted pyrimidinyl-amines as protein kinase inhibitors.

- Liu, Q., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry, 139, 674-697.

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 96833-41-9 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 3. appretech.com [appretech.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. US8530480B2 - Substituted pyrimidinyl-amines as protein kinase inhibitors - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

"synthesis and characterization of 2-Chloro-4-methoxypyrimidin-5-amine"

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-methoxypyrimidin-5-amine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of molecular design. Its presence in the nucleobases of DNA and RNA is a testament to its fundamental role in biological systems. For drug development professionals, substituted pyrimidines like this compound are not merely chemical intermediates; they are versatile building blocks engineered for purpose. The strategic placement of a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine group on the pyrimidine ring creates a molecule with multiple handles for synthetic modification.[1] This allows for the systematic construction of complex molecular architectures capable of targeting a wide array of biological pathways, from kinase inhibition in oncology to antiviral and antibacterial applications.[1] This guide provides a comprehensive, field-proven perspective on the synthesis, purification, and rigorous characterization of this pivotal research chemical, moving beyond simple protocols to explain the underlying scientific rationale.

Part 1: A Logic-Driven Synthetic Strategy

The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to achieve high yield and purity. The presented pathway is a logical and efficient route, commencing from a commercially available precursor and proceeding through controlled functionalization of the pyrimidine core.

Foundational Chemistry: The Chlorination of the Pyrimidine Ring

The journey begins with the conversion of a dihydroxy pyrimidine to a dichloro derivative. This is a crucial step that installs the reactive chloro handles necessary for subsequent selective functionalization.

A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a mild base.[2][3] The reaction of 2,4-dihydroxy-5-methoxypyrimidine with POCl₃ effectively replaces the hydroxyl groups with chlorine atoms. The addition of a base like triethylamine or pyridine can facilitate the reaction, which typically requires heating under reflux conditions for several hours.[2]

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine

-

System Preparation : In a reaction flask equipped for reflux and under a nitrogen atmosphere, combine 2,4-dihydroxy-5-methoxypyrimidine (1 mol equivalent) with a suitable solvent such as toluene.[2]

-

Reagent Addition : Add phosphorus oxychloride (2.0 - 2.5 mol equivalents) to the mixture.[2]

-

Base Catalysis : While stirring, introduce a tertiary amine base like triethylamine (1.0 - 1.5 mol equivalents).[2]

-

Reaction : Heat the mixture to reflux (approximately 100-160°C) and maintain for 2-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[2]

-

Work-up : Upon completion, cool the reaction mixture and carefully quench it by pouring it onto ice water. Extract the aqueous layer with an organic solvent like dichloromethane.

-

Purification : The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the crude 2,4-dichloro-5-methoxypyrimidine.

Step 2: Selective Amination to Yield this compound

The next critical phase involves the selective amination of the dichlorinated intermediate. The two chlorine atoms on the pyrimidine ring exhibit different reactivities, allowing for a controlled, regioselective substitution. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position. This differential reactivity is exploited to introduce the amine group at the desired location.

-

Reaction Setup : Dissolve the crude 2,4-dichloro-5-methoxypyrimidine in a suitable solvent, such as ethanol or isopropanol.

-

Nucleophilic Substitution : Add an aqueous solution of ammonia to the reaction mixture.

-

Controlled Heating : Gently heat the reaction mixture, typically to a temperature between 50-80°C, while monitoring the formation of the product by TLC.

-

Isolation : Once the reaction is complete, cool the mixture. The product, this compound, often precipitates out of the solution and can be collected by filtration.

-

Purification : The crude product is then washed with cold water and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to achieve high purity.[4]

Visualizing the Synthetic Pathway

Caption: A generalized workflow for the synthesis of this compound.

Part 2: Rigorous Characterization - A Self-Validating System

The synthesis of a target compound is incomplete without rigorous characterization to confirm its identity, structure, and purity. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system where the results from one method corroborate the findings of another.

The Characterization Workflow

A standard workflow for characterization involves a battery of spectroscopic and physical analyses.

Caption: The multi-technique workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected data from the characterization of this compound. This data serves as a benchmark for researchers to validate their synthetic results.

| Analytical Technique | Expected Result/Observation | Rationale and Interpretation |

| Melting Point | Sharp, defined melting range | A sharp melting point is indicative of a pure crystalline solid. The melting point of the similar compound 2-chloro-5-methoxypyrimidin-4-amine is 181-182 °C, providing a reference range.[5] |

| ¹H NMR | Signals corresponding to the amine protons, the methoxy protons, and the aromatic proton. | The spectrum should show a singlet for the methoxy group (~4.0 ppm), a singlet for the pyrimidine ring proton, and a broad singlet for the amine protons.[2] |

| ¹³C NMR | Distinct signals for the five carbon atoms. | The carbon atoms attached to the chlorine, nitrogen, and oxygen atoms will have characteristic chemical shifts, confirming the carbon skeleton.[6] |

| Mass Spectrometry (MS) | Molecular ion peak [M]+ and a characteristic [M+2]+ peak. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A key validation is the presence of an [M+2] isotope peak with an intensity approximately one-third of the [M]+ peak, which is characteristic of a molecule containing one chlorine atom.[6] |

| Infrared (IR) Spectroscopy | Absorption bands for N-H, C-O, C=N, C=C, and C-Cl bonds. | The IR spectrum provides confirmation of the functional groups present. Expect N-H stretching of the amine group (~3300-3500 cm⁻¹), C-O stretching of the methoxy group, C=N and C=C stretching from the pyrimidine ring, and a C-Cl stretching vibration.[6] |

The Principle of Self-Validation

The trustworthiness of the synthesis is established when these disparate data points converge to tell a single, coherent story.

-

Mass Spectrometry confirms the molecular weight and the presence of chlorine.

-

IR Spectroscopy validates the presence of the key functional groups (amine, methoxy, chloro, and the pyrimidine ring).

-

NMR Spectroscopy provides the precise electronic environment and connectivity of each proton and carbon atom, confirming the specific isomer that has been synthesized.

-

A sharp Melting Point provides strong evidence for the purity of the isolated compound.

When the molecular formula derived from the mass spectrum is consistent with the functional groups identified by IR and the structural arrangement elucidated by NMR, the identity of this compound is confirmed with a high degree of confidence. This multi-faceted approach ensures the scientific integrity of the material intended for further research and development.

References

- BenchChem. Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols.

- Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.

- BenchChem. An In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine: Structure, Properties, and Applications.

- PubChem. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935.

- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative.

- Echemi. 2-chloro-5-methoxypyrimidin-4-amine cas no.99979-77-8.

- ChemicalBook. 2-Chloro-4-methylpyrimidine synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 3. japsonline.com [japsonline.com]

- 4. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

"2-Chloro-4-methoxypyrimidin-5-amine chemical structure and IUPAC name"

An In-Depth Technical Guide to 2-Chloro-4-methoxypyrimidin-5-amine: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyrimidine core is a common motif in a vast array of biologically active molecules.[1] The strategic placement of a reactive chlorine atom, an electron-donating methoxy group, and a versatile amino group makes this molecule a valuable and powerful building block for the synthesis of complex chemical entities.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic strategies, and its critical role as an intermediate in modern drug discovery programs, particularly in the development of targeted therapies.

Core Chemical Identity and Physicochemical Properties

A precise understanding of the fundamental properties of a chemical intermediate is paramount for its effective utilization in multi-step synthesis and for predicting its behavior in both chemical and biological systems.

IUPAC Name and CAS Registry Number

Chemical Structure and Representations

The molecule is built upon a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The ring is substituted with a chlorine atom at the C2 position, a methoxy group at the C4 position, and an amine group at the C5 position.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-methoxypyrimidin-5-amine

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Chloro-4-methoxypyrimidin-5-amine, a key intermediate in medicinal chemistry and drug development. As direct experimental spectra for this specific compound are not widely available, this document serves as an expert guide to the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in the fundamental principles of spectroscopy and supported by comparative analysis with structurally related molecules, offering researchers and drug development professionals a robust framework for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the pyrimidine ring that gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the chloro group and the pyrimidine ring itself, coupled with the electron-donating effects of the methoxy and amino groups, creates a nuanced electronic environment that is reflected in its NMR, IR, and MS spectra. Understanding these influences is paramount for unambiguous structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the methoxy protons, the amino protons, and the lone aromatic proton on the pyrimidine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Singlet (s) | 1H | H-6 |

| ~ 5.0 - 6.0 | Broad Singlet (br s) | 2H | -NH₂ |

| ~ 4.0 - 4.2 | Singlet (s) | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Proton (H-6): The pyrimidine ring is electron-deficient, which generally leads to a downfield shift for its protons.[1][2] The presence of a single proton at the C-6 position, flanked by the amino and a nitrogen atom, is expected to result in a singlet in the aromatic region, likely between δ 8.0 and 8.2 ppm. For comparison, the H-5 proton in the parent pyrimidine resonates at approximately δ 7.36 ppm.[2] The deshielding effect of the adjacent nitrogen and the overall electron-poor nature of the ring in the target molecule would justify the downfield shift.

-

Amino Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding and exchange phenomena.[3][4][5] A broad singlet is anticipated, typically in the range of δ 5.0 - 6.0 ppm in a solvent like DMSO-d₆. In the ¹H NMR spectrum of 5-aminopyrimidine in DMSO-d₆, the amino protons appear as a broad signal.[6] The addition of D₂O would lead to the disappearance of this signal due to proton-deuteron exchange, confirming its assignment.[4]

-

Methoxy Protons (-OCH₃): The methoxy group protons are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. Their chemical shift is influenced by the attachment to the electron-deficient pyrimidine ring and is predicted to be around δ 4.0 - 4.2 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C-4 |

| ~ 158 - 162 | C-2 |

| ~ 145 - 150 | C-6 |

| ~ 125 - 130 | C-5 |

| ~ 55 - 60 | -OCH₃ |

Interpretation of the ¹³C NMR Spectrum

-

C-2 and C-4: The carbons directly attached to the electronegative nitrogen and chlorine (C-2) and nitrogen and oxygen (C-4) atoms will be the most deshielded. In 2-chloropyrimidine, the C-2 carbon appears at a significantly downfield chemical shift.[7][8] Similarly, the carbon attached to the methoxy group in 4-methoxypyrimidine is also shifted downfield.[9][10] Therefore, C-2 and C-4 are expected to have the largest chemical shifts. The C-4 carbon, being attached to the more electronegative oxygen of the methoxy group, is predicted to be slightly more downfield than the C-2 carbon, which is attached to chlorine.

-

C-6: This carbon is adjacent to a ring nitrogen and is expected to be deshielded, appearing in the aromatic region.

-

C-5: The C-5 carbon is attached to the amino group and is situated between two carbon atoms in the ring. Its chemical shift will be influenced by the electron-donating nature of the amino group, which would shift it upfield relative to the other ring carbons. In 5-aminopyrimidine, the C-5 carbon is observed at a lower chemical shift compared to the other ring carbons.[11]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the aliphatic region, typically around δ 55 - 60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H asymmetric & symmetric stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2950 - 2850 | C-H stretching | Methoxy (-OCH₃) |

| 1650 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=N and C=C stretching | Pyrimidine ring |

| 1300 - 1200 | C-O stretching (asymmetric) | Aryl ether (-OCH₃) |

| 1100 - 1000 | C-O stretching (symmetric) | Aryl ether (-OCH₃) |

| 800 - 700 | C-Cl stretching | Chloro group |

Interpretation of the IR Spectrum

-

N-H Vibrations: A primary amine will typically show two distinct bands in the 3450-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations.[12][13] A medium to strong absorption band between 1650 and 1580 cm⁻¹ due to N-H bending is also expected.[12][13] The IR spectrum of 5-amino-4,6-dichloropyrimidine shows characteristic N-H stretching bands in this region.[2]

-

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed as weak to medium bands above 3000 cm⁻¹. The C-H stretching of the methoxy group will appear as stronger bands in the 2950-2850 cm⁻¹ range.

-

Pyrimidine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to a series of sharp, medium to strong absorption bands in the 1600-1450 cm⁻¹ region.[14]

-

C-O and C-Cl Vibrations: The asymmetric C-O stretching of the aryl ether is expected to produce a strong band around 1250 cm⁻¹, while the symmetric stretch will be weaker and appear around 1050 cm⁻¹. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 800 and 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely be employed.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment | Significance |

| 175/177 | [M]⁺˙ | Molecular ion peak (with ³⁷Cl isotope peak) |

| 160/162 | [M - CH₃]⁺ | Loss of a methyl radical |

| 146/148 | [M - CHO]⁺ | Loss of a formyl radical |

| 140 | [M - Cl]⁺ | Loss of a chlorine radical |

| 112 | [M - Cl - CO]⁺ | Loss of chlorine and carbon monoxide |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 175. Due to the presence of a chlorine atom, a characteristic isotopic peak ([M+2]⁺˙) at m/z 177 with an intensity of approximately one-third of the molecular ion peak will be observed, confirming the presence of one chlorine atom.

-

Fragmentation Pattern: The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Common fragmentation pathways for this molecule would include:

-

Loss of a methyl radical (-CH₃): Cleavage of the methoxy group to lose a methyl radical (15 Da) would result in a fragment ion at m/z 160/162.

-

Loss of a formyl radical (-CHO): Rearrangement and loss of a formyl radical (29 Da) from the methoxy group is a plausible fragmentation pathway.

-

Loss of a chlorine radical (-Cl): Cleavage of the C-Cl bond would lead to a fragment at m/z 140.

-

Further Fragmentation: Subsequent loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the fragment ions is also likely.

-

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathway for this compound under electron ionization.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to validated experimental protocols is crucial. The following are detailed, step-by-step methodologies for the analysis of this compound.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the proton exchange rate.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative integration, especially for quaternary carbons.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

IR Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Acquire mass spectra across a suitable mass range (e.g., m/z 40-300) as the compound elutes from the GC column.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While direct experimental data may be scarce, a thorough understanding of the influence of the chloro, methoxy, and amino substituents on the pyrimidine core allows for accurate prediction and interpretation of the expected spectra. This guide provides a detailed framework for researchers to confidently identify and characterize this important molecule, ensuring its quality and suitability for downstream applications in drug discovery and development. The provided protocols offer a starting point for obtaining reliable and reproducible spectroscopic data.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 5-Amino-4,6-dichloropyrimidine [webbook.nist.gov]

- 3. 5-AMINOPYRIMIDINE(591-55-9) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Pyrimidine, 2-chloro- [webbook.nist.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum [chemicalbook.com]

- 8. ijirset.com [ijirset.com]

- 9. 4-Methoxypyridine(620-08-6) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum [chemicalbook.com]

- 13. 2-Chloropyrimidine-5-carboxylic acid(374068-01-6) 1H NMR spectrum [chemicalbook.com]

- 14. ias.ac.in [ias.ac.in]

- 15. 5-Aminouracil | C4H5N3O2 | CID 13611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Solubility and Stability of 2-Chloro-4-methoxypyrimidin-5-amine for Pharmaceutical Development

Introduction: The Strategic Importance of 2-Chloro-4-methoxypyrimidin-5-amine in Modern Drug Discovery

This compound (CAS No. 96833-41-9) is a highly functionalized pyrimidine derivative that has emerged as a critical building block in medicinal chemistry. Its strategic arrangement of a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine on the pyrimidine core offers multiple avenues for synthetic elaboration. This makes it an invaluable intermediate in the construction of complex molecular architectures targeting a wide array of biological pathways, from kinase inhibition to antiviral and anticancer therapies.

The successful incorporation of this intermediate into a drug development pipeline is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. These parameters are not merely academic data points; they are critical determinants of reaction efficiency, purification strategies, formulation development, and ultimately, the bioavailability and shelf-life of the final active pharmaceutical ingredient (API).

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility and stability of this compound. Recognizing the limited publicly available data for this specific molecule, this guide emphasizes theoretical principles derived from its structural attributes, provides comparative data from close structural analogs, and offers detailed, field-proven experimental protocols for in-house characterization.

Section 1: Physicochemical Properties and Solubility Profile

A comprehensive understanding of the solubility of this compound is paramount for its effective use in both synthetic and formulation contexts. While specific experimental data for this compound is scarce, a predictive analysis based on its structural features and comparison with related molecules can provide valuable insights.

Molecular Structure and Predicted Properties

The key functional groups of this compound—the pyrimidine ring, the primary amine, the methoxy group, and the chloro group—all contribute to its overall polarity and potential for intermolecular interactions.

-

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. This suggests a potential for solubility in protic solvents.

-

Polarity: The combination of polar functional groups imparts a degree of polarity to the molecule, which would favor solubility in polar solvents.

Comparative Solubility Data of Structural Analogs

To establish a reasonable expectation for the solubility of this compound, it is instructive to examine the reported solubility of structurally similar compounds.

| Compound Name | CAS Number | Structure | Reported Solubility |

| This compound | 96833-41-9 | Data not available | |

| 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 | Soluble in acetic acid (50 mg/mL)[1] | |

| 2-Amino-4-chloro-6-methoxypyrimidine | 5734-64-5 | Described as having favorable solubility[2] | |

| 4-Amino-2-chloro-5-methylpyridine | 79055-62-2 | Slightly soluble in water (5.4 g/L at 25 °C)[3] | |

| 2-Chloro-4-methylpyrimidin-5-amine | 20090-69-1 | Reported to be soluble in water[4] | |

| 2-Chloro-5-nitropyrimidin-4-amine | 1920-66-7 | Slightly soluble in water[5] |

This table summarizes available solubility data for compounds structurally related to this compound to provide a predictive framework.

Based on these analogs, it is reasonable to hypothesize that this compound will exhibit some solubility in water and higher solubility in polar organic solvents, particularly those capable of hydrogen bonding. The presence of the methoxy group, as opposed to a methyl group, may slightly increase its polarity and potential for hydrogen bonding compared to some of the listed analogs.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at different temperatures.

Materials:

-

This compound (of known purity)

-

A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Data Interpretation: The results should be tabulated to provide a clear overview of the solubility in different solvents and at different temperatures. This data is invaluable for selecting appropriate solvents for synthesis, purification, and the initial stages of formulation.

Caption: Workflow for experimental solubility determination.

Section 2: Stability Profile and Degradation Pathways

The chemical stability of this compound is a critical parameter that influences its storage, handling, and formulation. Understanding its potential degradation pathways is essential for developing stable drug products.

Predicted Chemical Liabilities

The structure of this compound contains several functional groups that could be susceptible to degradation under certain conditions:

-

Hydrolysis of the Chloro Group: The 2-chloro substituent on the electron-deficient pyrimidine ring is a potential site for nucleophilic substitution, particularly by water (hydrolysis). This reaction can be catalyzed by acidic or basic conditions and elevated temperatures. The product of hydrolysis would be the corresponding 2-hydroxy-4-methoxypyrimidin-5-amine. The presence of the electron-donating amino and methoxy groups may modulate the reactivity of the chloro group.

-

Oxidation of the Amine Group: The primary amine at the 5-position can be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to light and air. This can lead to the formation of colored degradation products.

-

Ether Cleavage: The methoxy group is generally stable, but under harsh acidic conditions, it could potentially undergo cleavage.

Forced Degradation Studies: A Proactive Approach

Forced degradation (stress testing) is a crucial component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[6] The following protocol outlines a typical forced degradation study.

Objective: To investigate the stability of this compound under various stress conditions and to identify its primary degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile/water mixture)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) detector (HPLC-MS)

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and heat (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) and heat (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C).

-

Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition. Neutralize the acidic and basic samples before analysis.

-

Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method. A gradient method is typically required to separate the parent compound from its degradation products.

-

The use of an HPLC-PDA-MS system is highly recommended. The PDA detector will provide information on the peak purity, while the MS detector will provide mass information for the parent compound and any degradation products, aiding in their structural elucidation.

-

Data Interpretation:

-

Calculate the percentage of degradation of this compound under each condition.

-

Identify and characterize the major degradation products using the mass spectrometry data.

-

Propose the likely degradation pathways based on the identified products.

Sources

- 1. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE CAS#: 1920-66-7 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

The Emerging Therapeutic Potential of 2-Chloro-4-methoxypyrimidin-5-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrimidine Scaffold in Modern Medicinal Chemistry

The pyrimidine nucleus, a foundational six-membered heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in essential biomolecules, including the nucleobases uracil, thymine, and cytosine, has long signaled its potential for biological interaction.[1][2] This inherent bio-compatibility has rendered the pyrimidine scaffold a "privileged structure" in drug discovery, leading to a vast array of therapeutic agents with diverse pharmacological activities.[3] Clinically approved drugs incorporating the pyrimidine core span a wide range of indications, from anticancer agents like 5-fluorouracil to antivirals such as zidovudine and antibacterial medications like trimethoprim.[2] The versatility of the pyrimidine ring, with its multiple sites for chemical modification, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the targeted design of novel therapeutics. This guide focuses on a specific, highly versatile pyrimidine intermediate, 2-Chloro-4-methoxypyrimidin-5-amine, and explores the burgeoning potential of its derivatives in oncology, infectious diseases, and inflammatory conditions.

The Strategic Importance of this compound as a Synthetic Intermediate

This compound (CAS: 96833-41-9) is a trifunctionalized pyrimidine that serves as an exceptionally valuable starting material for the synthesis of complex, biologically active molecules.[4][5] Its strategic utility stems from the differential reactivity of its substituents:

-

The 2-Chloro Group: This is the most reactive site for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of amine, alcohol, and thiol functionalities. This position is often key for establishing interactions with the hinge region of protein kinases.

-

The 5-Amino Group: This exocyclic amine can be readily acylated, sulfonylated, or used as a handle for further heterocyclic ring formation, providing a vector for modifying the compound's solubility, polarity, and target engagement.

-

The 4-Methoxy Group: While less reactive than the 2-chloro group, the methoxy substituent can be demethylated to the corresponding pyrimidone or displaced under more forcing conditions, offering another point for diversification.

This orthogonal reactivity allows for a stepwise and controlled elaboration of the pyrimidine core, making it a powerful platform for building libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

General Synthetic Pathways

The derivatization of this compound typically proceeds via a sequence of nucleophilic substitution and functional group manipulations. A common strategy for the synthesis of kinase inhibitors, for example, involves an initial SNAr at the C2 position, followed by modification of the C5-amino group.

Below is a generalized workflow for the synthesis of derivatives from this core structure.

Caption: Generalized synthetic workflow for derivatization.

Anticancer Activity: Targeting Key Oncogenic Drivers

The most profound biological activity demonstrated for derivatives of the this compound scaffold is in the realm of oncology, particularly as kinase inhibitors.[6] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The pyrimidine core is an excellent bioisostere for the adenine ring of ATP, enabling compounds to bind competitively to the ATP-binding pocket of kinases.

Dual ALK/EGFR Inhibition in Non-Small Cell Lung Cancer (NSCLC)

A prime example of the therapeutic potential of this scaffold is the development of potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[6] Mutations and rearrangements in ALK and EGFR are key oncogenic drivers in a subset of NSCLC patients. While targeted therapies exist, the emergence of drug resistance necessitates the development of next-generation inhibitors.

A recently developed compound, N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) , showcases the power of the this compound framework.[6] This compound potently inhibited both wild-type and various drug-resistant mutants of both ALK and EGFR.

The efficacy of CHMFL-ALK/EGFR-050 was demonstrated through rigorous biochemical and cell-based assays.[6]

| Target Kinase/Cell Line | IC50 / GI50 (nM) | Biological Activity |

| Biochemical Kinase Assays | ||

| EML4-ALK | 1.0 | Potent inhibition of the primary ALK fusion protein |

| EML4-ALK L1196M | 2.0 | Activity against a key resistance mutation |

| EGFR del 19 | 1.0 | Inhibition of a common activating EGFR mutation |

| EGFR T790M | 1.0 | Efficacy against the "gatekeeper" resistance mutation |

| Cellular Proliferation Assays | ||

| H3122 (EML4-ALK) | 10 | Potent inhibition of ALK-driven cancer cell growth |

| H1975 (EGFR L858R/T790M) | 2.0 | Strong activity against EGFR-mutant cancer cells |

Data sourced from Zhang et al., European Journal of Medicinal Chemistry, 2017.[6]

The dual inhibitory action of these derivatives leads to a comprehensive shutdown of key oncogenic signaling pathways. By blocking both ALK and EGFR, the compound can overcome resistance mechanisms that may arise from the activation of bypass signaling tracks.

Caption: Dual inhibition of ALK and EGFR signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ALK)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

-

Recombinant human ALK enzyme

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

384-well plates

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 10 µM to 0.1 nM.

-

In a 384-well plate, add the kinase buffer.

-

Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the ALK enzyme to all wells except the negative controls.

-

Add the peptide substrate to all wells.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent, following the manufacturer's protocol.

-

Read the luminescence on a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Potential Antimicrobial and Anti-inflammatory Activities

While the anticancer properties of derivatives from this specific scaffold are most prominently documented, the broader class of pyrimidines exhibits significant antimicrobial and anti-inflammatory activities.[1][8] This suggests that derivatives of this compound warrant investigation in these therapeutic areas.

Antimicrobial Potential

Pyrimidine derivatives are known to exert antimicrobial effects through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in bacteria.[9] The structural similarity of pyrimidines to natural nucleobases allows them to interfere with microbial DNA, RNA, and protein synthesis.[1]

Hypothetical Exploration: The 2-chloro and 5-amino groups on the this compound core could be functionalized with moieties known to possess antimicrobial properties, such as sulfonamides or quinolones.[10] These novel derivatives could then be screened against a panel of clinically relevant bacterial and fungal strains.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Bacterial/fungal inoculum standardized to a specific density (e.g., 0.5 McFarland standard)

Procedure:

-

Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Potential

The anti-inflammatory effects of pyrimidine derivatives are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[3] Inhibition of COX-2 reduces the production of prostaglandins, which are potent inflammatory mediators.

Hypothetical Exploration: By analogy to known COX-2 inhibitors, derivatives of this compound could be designed to fit within the active site of the COX-2 enzyme. The versatile substitution patterns of the core scaffold allow for the introduction of pharmacophores known to confer COX-2 selectivity.

Future Directions and Conclusion

The this compound scaffold is a proven platform for the development of potent, targeted anticancer agents, particularly kinase inhibitors. The clinical and preclinical success of pyrimidine-based drugs underscores the continued importance of this heterocycle in medicinal chemistry.

Key areas for future research include:

-

Expansion of Anticancer Targets: Exploring the activity of derivatives against other kinase families and non-kinase cancer targets.

-

Systematic Exploration of Antimicrobial and Anti-inflammatory Activity: Designing and screening libraries of derivatives specifically for these therapeutic areas.

-

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR analysis is needed to fully understand how substitutions at each position of the pyrimidine ring influence biological activity and selectivity.

-

Pharmacokinetic Optimization: Further chemical modifications to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

References

-

Review on Antimicrobial Activity of Pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules. Retrieved from [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2020). Innovare Academic Sciences. Retrieved from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). LinkedIn. Retrieved from [Link]

-

Pyrimidine as antiinflammatory agent: A review. (2007). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). RSC Advances. Retrieved from [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances. Retrieved from [Link]

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

This compound. (n.d.). AbacipharmTech. Retrieved from [Link]

-

2-Chloro-4-methoxypyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

-

4-((3-CHLORO-4-METHOXYBENZYL)AMINO)-2-((1,5-DIHYDROXYPENTAN-2-YL)AMINO)-N-(PYRIMIDIN-2-YLMETHYL)PYRIMIDINE-5-CARBOXAMIDE. (n.d.). PubChem. Retrieved from [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2016). Google Patents.

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). Molecules. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. appretech.com [appretech.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines. Selection of new antiemetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical compounds - Patent US-2022340592-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Unseen Workhorse: A Technical Guide to 2-Chloro-4-methoxypyrimidin-5-amine and its Analogs in Modern Drug Discovery

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the foundation of numerous biologically active agents.[1][2] Within this vast chemical family, 2-Chloro-4-methoxypyrimidin-5-amine emerges as a highly versatile, yet often overlooked, intermediate. Its strategic placement of reactive and modifiable functional groups—a nucleophilic substitution-prone chlorine atom, a methoxy group, and a key amino group—offers a rich platform for the construction of complex molecular architectures targeting critical biological pathways.[3] This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound and its analogs, with a particular focus on their pivotal role in the development of next-generation kinase inhibitors. We will dissect the causality behind its use as a core scaffold, present detailed synthetic methodologies, and explore its application in the design of potent dual-target inhibitors for non-small cell lung cancer (NSCLC).

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds containing the pyrimidine ring are fundamental to life, forming the basis of nucleobases like thymine, uracil, and cytosine.[4] This inherent biocompatibility has made the pyrimidine nucleus a fertile ground for drug discovery, leading to a wide array of therapeutics in oncology, infectious diseases, and inflammatory conditions.[4][5] The 5-aminopyrimidine substructure, in particular, is a recurring motif in a multitude of kinase inhibitors.[1] The amino group often serves as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the target kinase. The strategic functionalization at other positions on the pyrimidine ring allows for the fine-tuning of selectivity, potency, and pharmacokinetic properties.[6]

Physicochemical Properties of the Core Scaffold

This compound is the central subject of this guide. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 96833-41-9 | [6][7][8][9] |

| Molecular Formula | C₅H₆ClN₃O | [9] |

| Molecular Weight | 159.57 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents | N/A |

The 2-chloro group is the most reactive site for nucleophilic aromatic substitution (SNAr), making it an ideal handle for introducing larger, more complex side chains. The 5-amino group, while less nucleophilic than an aliphatic amine, can be readily acylated, alkylated, or used as a point of attachment for building out the molecule, as seen in advanced kinase inhibitors.

Synthesis of this compound: A Plausible Pathway

While specific, peer-reviewed syntheses for this compound are not abundantly detailed in readily available literature, a robust and logical synthetic route can be constructed based on established pyrimidine chemistry and protocols for closely related analogs like 2-Chloro-4-methylpyrimidin-5-amine.[3] The most logical approach involves the introduction of the 5-amino group via a nitration-reduction sequence on a suitable precursor.

A plausible multi-step synthesis is outlined below:

Sources

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel deuterated EGFR/ALK dual-target inhibitors and their activity against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Navigating the Synthesis of Novel Therapeutics: A Technical Guide to 2-Chloro-4-methoxypyrimidin-5-amine for Research Applications

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in the natural nucleobases uracil, cytosine, and thymine has made it a privileged structure in the design of therapeutic agents that modulate fundamental biological processes. Among the vast landscape of functionalized pyrimidines, 2-Chloro-4-methoxypyrimidin-5-amine (CAS No. 96833-41-9) has emerged as a particularly valuable and versatile building block. Its strategic arrangement of reactive and modulating functional groups—a nucleophilic amino group, a displaceable chloro substituent, and a methoxy moiety—offers a rich platform for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors for oncology.

This in-depth technical guide provides a comprehensive overview of this compound, from sourcing high-purity material to its practical application in the synthesis of targeted therapeutics. We will delve into the critical aspects of supplier selection, quality control, safe handling, and the chemical logic behind its use in the development of next-generation kinase inhibitors.

PART 1: Sourcing and Procurement of High-Quality this compound

The success of any synthetic campaign begins with the quality of the starting materials. For a specialized reagent like this compound, selecting a reputable commercial supplier is of paramount importance to ensure consistency, purity, and reliability of experimental outcomes.

Identifying Reputable Commercial Suppliers

A thorough evaluation of the chemical supplier landscape is the first step. Several established suppliers cater to the research and pharmaceutical sectors, offering this compound in various quantities. Key suppliers to consider include:

-

Sigma-Aldrich (Merck): A leading global supplier of research chemicals, often providing comprehensive documentation and technical support.

-

AbacipharmTech: A global chemical supplier specializing in a wide range of organic compounds for research and development.[1]

-

Ambeed: A provider of a large catalog of chemical building blocks with available analytical data.[2]

-

Fluorochem: A well-regarded supplier of fine chemicals, particularly fluorinated compounds and heterocyclic building blocks.

-

3ASenrise: A manufacturer and supplier of chemical products.[3]

-

Appretech Scientific Limited: A supplier of fine chemicals and pharmaceutical intermediates.[4]

When selecting a supplier, researchers should look beyond just price and availability. Factors such as the availability of a Certificate of Analysis (CoA), detailed safety data sheets (SDS), and responsive technical support are crucial indicators of a supplier's commitment to quality.

Critical Specifications for Research-Grade Material

For applications in drug discovery and medicinal chemistry, the purity of this compound is a critical parameter. The presence of impurities can lead to unwanted side reactions, complicate purification of the desired products, and potentially interfere with biological assays.

Table 1: Key Physicochemical Properties and Typical Specifications

| Property | Value | Source(s) |

| CAS Number | 96833-41-9 | [1][2] |

| Molecular Formula | C₅H₆ClN₃O | [1][2] |

| Molecular Weight | 159.57 g/mol | [1][2] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 153-155 °C | |

| Purity (by HPLC) | ≥97% (Typical) | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF. |

While a specific, universally available Certificate of Analysis is not feasible to present, a typical CoA from a reputable supplier would confirm the identity via ¹H NMR and Mass Spectrometry and quantify purity using HPLC. Researchers should always request a lot-specific CoA before purchasing.

PART 2: Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound in-house is a critical step before its use in synthesis. This section outlines the standard analytical techniques for its characterization.

Spectroscopic and Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound. A reverse-phase C18 column is typically employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7][8] The method should be validated for linearity, accuracy, and precision.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 159.57 g/mol .

Potential Impurities

Potential impurities in commercially available this compound can arise from the synthetic route. These may include starting materials, reagents, or by-products from incomplete reactions or side reactions. Common synthetic routes for related chloropyrimidines often involve chlorination of a corresponding hydroxypyrimidine.[9] Therefore, residual starting material or over-chlorinated species could be potential impurities. It is crucial to assess the impurity profile by HPLC to ensure it meets the requirements of the intended application.

PART 3: Safe Handling, Storage, and Stability

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Safety Precautions

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. Key safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage and Stability

To ensure the long-term stability and prevent degradation of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C).

-

Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.

-

Light Sensitivity: Protect from light.

PART 4: Application in the Synthesis of Kinase Inhibitors